![molecular formula C16H12O2 B075721 9-Anthracenecarboxylic acid methyl ester CAS No. 1504-39-8](/img/structure/B75721.png)
9-Anthracenecarboxylic acid methyl ester
Overview
Description
9-Anthracenecarboxylic acid methyl ester is an organic compound with the molecular formula C16H12O2. It is an ester derivative of 9-anthracenecarboxylic acid, where the carboxyl group is esterified with a methyl group. This compound is known for its aromatic structure, which includes an anthracene moiety, making it a subject of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Anthracenecarboxylic acid methyl ester can be synthesized through the esterification of 9-anthracenecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: While specific industrial production methods for methyl 9-anthracenecarboxylate are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance production efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol, forming 9-anthracenemethanol.
Substitution: The aromatic nature of the compound allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9-Anthracenemethanol.
Substitution: Nitroanthracene, haloanthracene derivatives
Scientific Research Applications
Polymer Modification
Chemical Modification of Polymers
One of the primary applications of 9-anthracenecarboxylic acid methyl ester is in the modification of polymers. It has been utilized to enhance the properties of poly(2-hydroxyethyl methacrylate) (HEMA) through esterification reactions. The incorporation of 9-ACA groups into polymer chains results in materials with improved thermal and mechanical properties. For instance, studies have shown that the glass transition temperature (Tg) increases with the addition of 9-ACA, indicating enhanced stability and performance in various applications .
Dynamic Mechanical Analysis
Dynamic mechanical thermal analysis (DMTA) has demonstrated that copolymers containing 9-ACA exhibit significant changes in modulus at varying temperatures. This property is crucial for applications in biomedical devices and dental adhesives, where material performance under stress is essential .
Polymer Type | Modulus Change at 0°C | Modulus Change at 25°C | Modulus Change at 75°C |
---|---|---|---|
Poly-(HEMA-co-MMA) | 9.99 | 8.61 | 7.55 |
Poly-(HEMA-co-MMA) with 9-ACA | 9.20 | 6.20 | 6.20 |
Photochemistry
Photodimerization Studies
The compound is also studied for its photochemical properties, particularly its ability to undergo photodimerization. Research has shown that when irradiated, methyl esters of anthracenes can form cyclodimers, which are valuable for understanding intermolecular interactions and developing new materials with unique optical properties . The ability to control the dimerization process opens avenues for creating photonic devices and advanced materials.
Fluorescence Applications
this compound exhibits unique fluorescence characteristics, making it an ideal candidate for studies involving fluorescence spectroscopy. Its behavior under various environmental conditions provides insights into molecular interactions and can be applied in sensor technologies .
Synthesis of Chemical Intermediates
Building Block in Organic Synthesis
As a versatile building block, this compound serves as a precursor for synthesizing various organic compounds, including dyes and electronic materials. Its structure allows it to participate in a range of chemical reactions, facilitating the development of novel materials with tailored properties .
Dye Intermediates and Electronic Materials
The compound has been highlighted for its role as a dye intermediate and in synthesizing electronic fluorescent materials. Recent advancements in synthetic methods have improved yields and reduced by-products during the synthesis of related compounds, enhancing its applicability in industrial processes .
Case Study 1: Polymer Modification
A study focused on modifying poly(HEMA) using 9-anthracenecarboxylic acid demonstrated improvements in mechanical properties and thermal stability. The research utilized FT-IR and NMR spectroscopy to confirm successful esterification and characterized the modified polymers using DMTA.
Case Study 2: Photodimerization
Research on the photodimerization of methyl esters showed that varying irradiation conditions could control the formation of specific cyclodimers, which are essential for developing new photonic materials.
Mechanism of Action
The mechanism of action of methyl 9-anthracenecarboxylate primarily involves its aromatic structure, which allows for π-π interactions with other aromatic systems. This property is exploited in photochemical applications, where the compound can undergo photoinduced electron transfer processes. The ester group can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 9-anthracenecarboxylic acid and methanol .
Comparison with Similar Compounds
9-Anthracenecarboxylic acid: The parent compound, differing by the presence of a carboxyl group instead of an ester.
9-Anthracenemethanol: A reduction product of methyl 9-anthracenecarboxylate.
Anthraquinone: An oxidation product of anthracene derivatives.
Uniqueness: 9-Anthracenecarboxylic acid methyl ester is unique due to its ester functionality, which imparts different reactivity compared to its parent acid and alcohol derivatives. This makes it a versatile intermediate in organic synthesis and photochemical studies .
Biological Activity
9-Anthracenecarboxylic acid methyl ester (9-ACME) is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and material science, due to its unique properties and potential therapeutic applications. This article explores the biological activity of 9-ACME, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 252.26 g/mol
- Melting Point : 213-217 °C
- Solubility : Soluble in organic solvents like ethanol and DMSO; insoluble in water.
9-ACME exhibits several biological activities primarily through its interaction with cellular ion channels and transporters:
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Calcium-Activated Chloride Channels (CaCCs) :
- 9-ACME is known to block CaCCs, which are crucial in various physiological processes including muscle contraction and secretion in epithelial tissues. Studies indicate that it causes a voltage-dependent block of outward currents in HEK 293T cells, enhancing the amplitude of inward relaxation currents under specific conditions .
- Inhibition of Cardiac Ion Channels :
-
Antimicrobial Activity :
- Silver(I) complexes formed with 9-anthracenecarboxylic acid derivatives exhibit notable antimicrobial properties, particularly against fungal pathogens such as Candida albicans. These complexes have demonstrated effective antifungal activity in vitro and in vivo, highlighting the compound's potential as an antimicrobial agent .
Research Findings
Several studies have elucidated the biological activities and mechanisms of 9-ACME:
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study involving silver complexes of 9-anthracenecarboxylic acid demonstrated significant antifungal activity against Candida albicans. The complexes not only inhibited fungal growth but also provided protection to infected larvae in vivo, suggesting potential therapeutic applications for treating fungal infections . -
Cardiac Applications :
Research has shown that 9-ACME can modulate cardiac ion channels, which may lead to new treatments for cardiac arrhythmias. Its ability to inhibit specific ion currents could be leveraged in developing drugs aimed at managing heart rhythm disorders . -
Photomechanical Applications :
Investigations into the photomechanical properties of 9-anthracenecarboxylic acid derivatives reveal their potential use in smart materials that respond to light stimuli. This aspect opens avenues for innovative applications in fields such as robotics and responsive materials .
Properties
IUPAC Name |
methyl anthracene-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOYNPDEAQEHQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933935 | |
Record name | Methyl anthracene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-39-8 | |
Record name | 9-Anthracenecarboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methoxycarbonylanthracene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl anthracene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 9-ANTHRACENECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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